cPrPMEDAP is derived from GS-9219 through enzymatic processes occurring within the lysosomal compartment of cells. This compound falls under the category of nucleoside phosphonates, which are known for their ability to inhibit viral replication by targeting viral polymerases. Its classification as a prodrug indicates that it requires metabolic conversion to exert its pharmacological effects.
The synthesis of cPrPMEDAP involves several key steps:
cPrPMEDAP features a unique molecular structure characterized by a cyclic phosphonamidate moiety. Key structural attributes include:
The specific arrangement of atoms and functional groups contributes to its biological activity and mechanism of action.
cPrPMEDAP participates in several chemical reactions:
These reactions highlight the compound's reliance on enzymatic processes for its therapeutic efficacy.
The mechanism of action for cPrPMEDAP involves its conversion into PMEG, which subsequently gets phosphorylated to PMEG diphosphate (PMEG-DP). This active metabolite acts as a potent inhibitor of nuclear DNA polymerases α, δ, and ε. By incorporating into DNA strands during replication, PMEG-DP leads to chain termination and effectively blocks DNA synthesis and repair processes .
The specificity of this mechanism allows for targeted antiviral effects while minimizing systemic toxicity.
cPrPMEDAP exhibits several notable physical and chemical properties:
These properties are critical for understanding the compound's behavior in biological systems and its suitability for therapeutic applications.
cPrPMEDAP has significant potential in various scientific applications:
The ongoing research into cPrPMEDAP underscores its relevance in medicinal chemistry and antiviral drug development.
cPrPMEDAP (9-(2-phosphonylmethoxyethyl)-N⁶-cyclopropyl-2,6-diaminopurine) is an intermediate metabolite of the double prodrug GS-9219 (VDC-1101) and functions as a prodrug for the guanine nucleotide analog PMEG (9-(2-phosphonylmethoxyethyl)guanine) [1] [4] [6]. Structurally, it features a cyclopropylamine substitution at the N6 position of the diaminopurine base and a phosphonomethoxyethyl (PME) linker that confers phosphonate functionality essential for its biological activity [1] [6]. At physiological pH, cPrPMEDAP exists as a dianionic compound due to ionization of its phosphonate group, resulting in poor passive cellular permeability and limited skin penetration [1] [4] [9]. This property necessitates its formulation as a precursor of more lipophilic prodrugs (e.g., GS-9191 or GS-9219) for efficient tissue delivery [2] [6].
The compound's antiproliferative activity stems from its intracellular conversion to PMEG diphosphate (PMEGpp), which acts as a competitive inhibitor and obligate chain terminator of DNA synthesis [2] [6]. PMEGpp mimics deoxyguanosine triphosphate (dGTP), competing for incorporation by replicative DNA polymerases α, δ, and ε with inhibitory constants (Ki) in the low micromolar range (1.6–2.5 μM) [2]. Incorporation into nascent DNA strands terminates elongation due to the absence of a 3'-hydroxyl group in the PME moiety, ultimately inducing S-phase arrest and apoptosis in rapidly dividing cells [2] [6].
Property | Value/Description | Reference |
---|---|---|
Chemical Formula | C11H17N6O4P | [4] |
Molecular Weight | 328.27 g/mol | [4] |
CAS Registry Number | 182798-83-0 | [1] [4] |
Ionization State (pH 7.4) | Negatively charged (dianionic) | [1] [9] |
Primary Intracellular Target | DNA polymerases α, δ, ε (via PMEGpp) | [2] [6] |
Mechanism of Action | Competitive inhibition and DNA chain termination | [2] [6] |
Research on cPrPMEDAP aims to elucidate two interconnected domains: (1) the metabolic pathways governing its activation and resistance mechanisms, and (2) its therapeutic potential against viral-associated proliferative disorders and hematological malignancies. Key objectives include:
Cell Line | Tissue Origin/Modification | EC50 (nM) | Assay Method | Reference |
---|---|---|---|---|
SiHa | HPV-16-transformed cervical carcinoma | 290 | SRB (7-day) | [1] |
CaSki | HPV-16-transformed cervical carcinoma | 1,410 | SRB (7-day) | [1] |
HeLa | HPV-18-transformed cervical carcinoma | 6,930 | SRB (7-day) | [1] |
SCC-4 | HPV-negative tongue squamous carcinoma | 1,430 | SRB (7-day) | [1] |
CCRF-HSB-2 | Human T-lymphoblastoid | 3,000 (CC50) | MTS (4-hour) | [1] |
Daudi | Burkitt’s lymphoma | 20,000 (CC50) | MTS (4-hour) | [1] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7